molecular formula C10H16N4 B13324194 7-Cyclopropyl-2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

7-Cyclopropyl-2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B13324194
M. Wt: 192.26 g/mol
InChI Key: FUMWTOIQWMLHBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Cyclopropyl-2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a cyclopropyl group and an ethyl group attached to the triazolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Cyclopropyl-2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopropylamine with ethyl isocyanate to form an intermediate, which is then cyclized with a suitable reagent to yield the desired triazolopyrimidine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

7-Cyclopropyl-2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).

    Medicine: Explored for its anticancer properties, showing cytotoxic activity against certain cancer cell lines.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Cyclopropyl-2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares structural similarities and is also studied for its CDK inhibitory properties.

Uniqueness

7-Cyclopropyl-2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl and ethyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

IUPAC Name

7-cyclopropyl-2-ethyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C10H16N4/c1-2-9-12-10-11-6-5-8(7-3-4-7)14(10)13-9/h7-8H,2-6H2,1H3,(H,11,12,13)

InChI Key

FUMWTOIQWMLHBE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(CCNC2=N1)C3CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.